molecular formula C11H10N3NaO2S B2750973 sodium 5-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}thiophene-2-carboxylate CAS No. 1909337-86-5

sodium 5-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}thiophene-2-carboxylate

Cat. No.: B2750973
CAS No.: 1909337-86-5
M. Wt: 271.27
InChI Key: VTULARIXRYNCGT-UHFFFAOYSA-M
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Description

Sodium 5-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}thiophene-2-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure combining an imidazo[1,2-a]pyrazine ring with a thiophene-2-carboxylate moiety, making it an interesting subject for chemical and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium 5-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}thiophene-2-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the imidazo[1,2-a]pyrazine core, which can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. The thiophene-2-carboxylate group is then introduced via a coupling reaction, often using palladium-catalyzed cross-coupling techniques such as Suzuki or Stille coupling.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

Sodium 5-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, which may reduce the carboxylate group to an alcohol.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or halides under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules, particularly in the development of new materials or pharmaceuticals.

    Biology: Investigated for its potential biological activity, including antimicrobial, antiviral, or anticancer properties.

    Medicine: Potential use in drug development, particularly for targeting specific biological pathways or receptors.

    Industry: Applications in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism by which sodium 5-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}thiophene-2-carboxylate exerts its effects depends on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyrazine derivatives: Compounds with similar core structures but different substituents.

    Thiophene-2-carboxylate derivatives: Compounds with variations in the thiophene ring or carboxylate group.

Uniqueness

Sodium 5-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}thiophene-2-carboxylate is unique due to its combination of the imidazo[1,2-a]pyrazine and thiophene-2-carboxylate moieties, which may confer distinct chemical and biological properties not found in other compounds

Biological Activity

Sodium 5-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}thiophene-2-carboxylate is a compound with significant potential in various biological applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

  • IUPAC Name : Sodium 5-(5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)thiophene-2-carboxylate
  • Molecular Formula : C11H11N3O2S.Na
  • CAS Number : 1909337-86-5
  • Molecular Weight : 252.27 g/mol

The compound features an imidazo[1,2-a]pyrazine core linked to a thiophene ring and a carboxylate group, which contributes to its biological activities.

The biological activity of this compound primarily involves its interaction with specific molecular targets. The imidazo[1,2-a]pyrazine structure allows for binding to various enzymes and receptors through:

  • Hydrogen bonding
  • Hydrophobic interactions
  • Van der Waals forces

These interactions can lead to inhibition or modulation of enzyme activity, making it a candidate for therapeutic applications.

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. For instance:

  • Case Study : A screening of imidazo-pyrazine derivatives demonstrated that several compounds exhibited over 90% inhibition of Mycobacterium growth. This compound was among those selected for further evaluation due to its structural novelty and potency against tuberculosis pathogens .

Anticancer Properties

Research has also explored the anticancer potential of this compound:

  • In Vitro Studies : In cellular assays targeting various cancer cell lines, this compound exhibited significant cytotoxic effects. The mechanism was attributed to the induction of apoptosis and cell cycle arrest .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with related compounds is essential.

Compound NameStructureBiological Activity
Sodium 5-(4-methylimidazo[1,2-a]pyrazin)thiopheneStructureModerate antimicrobial activity
Sodium 3-(5-methylimidazo[1,2-a]pyrazin)propanoateStructureLow cytotoxicity in cancer cells

This compound demonstrates superior biological activity compared to these derivatives due to its optimized binding interactions.

Future Directions and Research Findings

Ongoing research aims to elucidate the full spectrum of biological activities associated with this compound. Key areas of focus include:

  • Target Identification : Understanding the specific molecular targets affected by this compound.
  • Structure-Activity Relationship (SAR) : Investigating how modifications to the chemical structure influence biological activity.
  • In Vivo Studies : Conducting animal studies to evaluate efficacy and safety profiles.

Properties

IUPAC Name

sodium;5-(6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl)thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2S.Na/c15-11(16)8-1-2-10(17-8)14-6-5-13-4-3-12-9(13)7-14;/h1-4H,5-7H2,(H,15,16);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTULARIXRYNCGT-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C=CN=C2CN1C3=CC=C(S3)C(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N3NaO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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